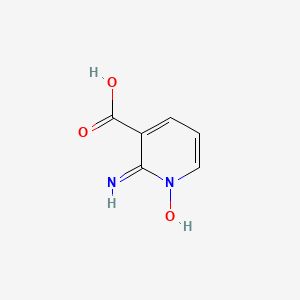
Thiophene, 2-(1-methylethoxy)-
Overview
Description
Thiophene, 2-(1-methylethoxy)- is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiophene, 2-(1-methylethoxy)- typically involves the reaction of thiophene with isopropyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where thiophene is reacted with isopropyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods: Industrial production of Thiophene, 2-(1-methylethoxy)- may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: Thiophene, 2-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
Thiophene, 2-(1-methylethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Thiophene, 2-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2-Methylthiophene: A derivative with a methyl group attached to the thiophene ring.
2-Ethylthiophene: A derivative with an ethyl group attached to the thiophene ring.
Uniqueness: Thiophene, 2-(1-methylethoxy)- is unique due to the presence of the isopropyl group attached via an oxygen atom, which imparts distinct chemical and physical properties compared to other thiophene derivatives.
Properties
CAS No. |
37723-48-1 |
|---|---|
Molecular Formula |
C7H10OS |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
2-propan-2-yloxythiophene |
InChI |
InChI=1S/C7H10OS/c1-6(2)8-7-4-3-5-9-7/h3-6H,1-2H3 |
InChI Key |
MJNYEJSKSHRONK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CS1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
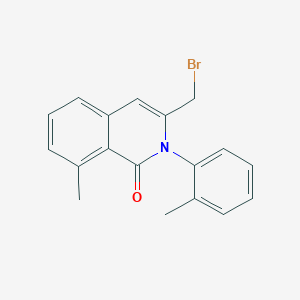
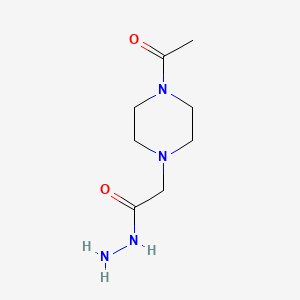


![4-[(dimethylamino)methyl]cyclohexan-1-one](/img/structure/B8671737.png)
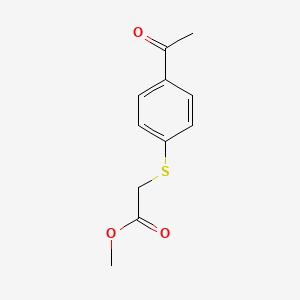
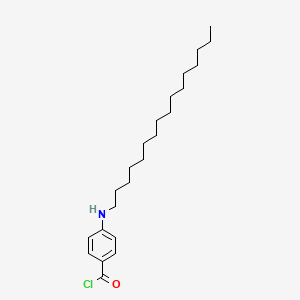
![4-[2-(Ethylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B8671766.png)
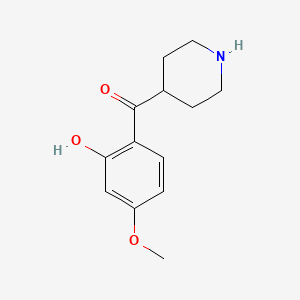
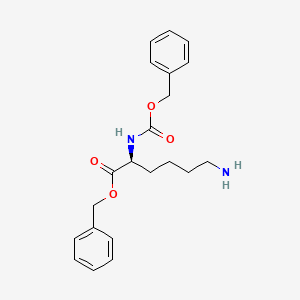

![Ethanone, 1-[4-(3-phenylpropyl)phenyl]-](/img/structure/B8671794.png)
